Spasmolytic Activity: 10-Methyl Derivative Shows Specific Anti-Serotonin Effects, Whereas Unsubstituted Core Lacks Direct Spasmolytic Data
A comparative study of diazabicycloalkane derivatives evaluated the spasmolytic activity of 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one (compound 2) and its reduced amine counterpart (compound 4). The lactam 2 exhibited non-specific spasmolytic activity, while the reduced amine 3 (9-methyl-3,9-diazabicyclo[4.2.1]nonane) displayed specific anti-serotonin activity [1]. Notably, the unsubstituted 3,10-diazabicyclo[4.3.1]decan-4-one core (the parent structure of the hydrochloride salt) was not directly evaluated in this study; however, the data clearly demonstrate that N-methylation and ring size ( [4.2.1] vs [4.3.1] ) critically modulate spasmolytic profiles [1].
| Evidence Dimension | Spasmolytic activity (qualitative assessment) |
|---|---|
| Target Compound Data | No direct quantitative data available for unsubstituted 3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride in this study; core structure serves as scaffold for spasmolytic derivatives [1]. |
| Comparator Or Baseline | 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one (compound 2): non-specific spasmolytic activity [1]. 9-methyl-3,9-diazabicyclo[4.2.1]nonane (compound 3): specific anti-serotonin activity [1]. |
| Quantified Difference | Not applicable (qualitative differentiation) |
| Conditions | In vitro isolated tissue assays; specific methodology not fully detailed in abstract [1]. |
Why This Matters
Demonstrates that subtle structural variations (N-methylation, ring size) produce functionally distinct spasmolytic profiles, underscoring the need for precise compound selection in smooth muscle pharmacology research.
- [1] Studies on azabicyclo systems: syntheses and spasmolytic activity of analogues of 9-methyl-3,9-diazabicyclo[4.2.1]nonane and 10-methyl-3,10-diazabicyclo[4.3.1]decane. European Journal of Medicinal Chemistry, 1987, 22(6), 573-577. View Source
